

Application Note: NMR Spectroscopic Characterization of 2-Oxodecanoic Acid

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Compound of Interest

Compound Name: 2-Oxodecanoic acid

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Abstract

This application note provides a detailed protocol for the characterization of **2-Oxodecanoic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and spectral analysis. Predicted ¹H and ¹³C NMR chemical shift data are presented to aid in the structural elucidation and purity assessment of this compound.

Introduction

2-Oxodecanoic acid is a keto acid that plays a role in various biological processes and is of interest in metabolic research and drug development.^[1] Accurate structural characterization is crucial for understanding its function and for quality control in synthetic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of **2-Oxodecanoic acid**.

Predicted NMR Data

Due to the limited availability of public experimental NMR data for **2-Oxodecanoic acid**, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These values were estimated based on the analysis of structurally similar compounds and established

chemical shift correlations. It is recommended to use these values as a guide for spectral assignment.

Table 1: Predicted ^1H NMR Data for **2-Oxodecanoic acid** in CDCl_3

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
1	~11-12	singlet	1H	-
3	~2.9	triplet	2H	~7.4
4	~1.6	quintet	2H	~7.4
5-8	~1.2-1.4	multiplet	8H	-
9	~1.2-1.4	multiplet	2H	-
10	~0.9	triplet	3H	~7.0

Table 2: Predicted ^{13}C NMR Data for **2-Oxodecanoic acid** in CDCl_3

Atom Number	Chemical Shift (δ , ppm)
1	~161
2	~195
3	~38
4	~24
5	~29
6	~29
7	~29
8	~32
9	~23
10	~14

Experimental Protocol

This section details the procedure for preparing a sample of **2-Oxodecanoic acid** for NMR analysis and the recommended parameters for data acquisition.

Materials and Equipment

- **2-Oxodecanoic acid** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

- Weighing the sample: Accurately weigh 5-10 mg of **2-Oxodecanoic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.
- Dissolving the sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS to the vial.
- Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
- Transfer to NMR tube: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm.
- Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

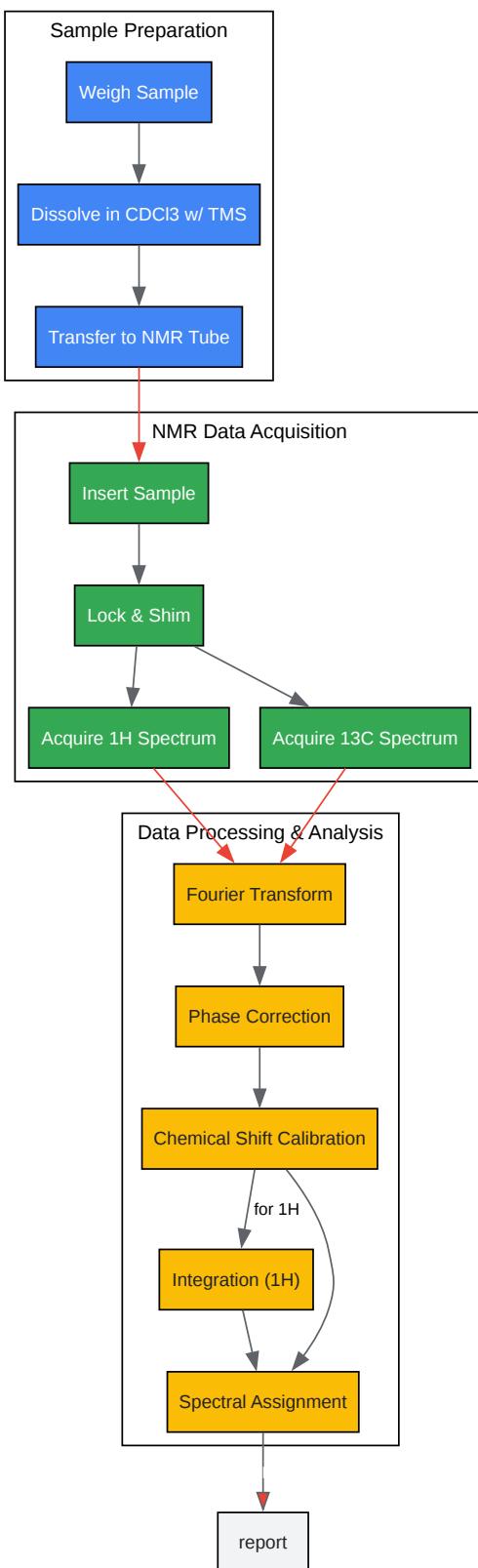
- Instrument Setup: Insert the NMR tube into the spectrometer.

- Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl_3 and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Temperature: 298 K.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the residual CDCl_3 signal for ^{13}C .

- Integrate the signals in the ^1H spectrum.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process for **2-Oxodecanoic acid**.



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Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive protocol for the NMR-based characterization of **2-Oxodecanoic acid**. Adherence to this protocol will enable researchers to obtain high-quality, reproducible NMR data essential for structural verification, purity assessment, and further investigation of this important molecule in scientific and developmental contexts.

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References

- 1. 2-Oxodecanoic acid | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]
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